

physical and chemical properties of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate
Cat. No.:	B1321742

[Get Quote](#)

In-Depth Technical Guide: Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-isopropyl-2-oxopyrrolidine-4-carboxylate is a substituted pyrrolidone derivative. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structure in a variety of biologically active compounds, including natural products and synthetic pharmaceuticals. Derivatives of the pyrrolidone scaffold have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, which include anticancer, antimicrobial, and enzyme inhibitory properties. This document provides a comprehensive overview of the known physical and chemical properties of **Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate**, compiled from available data.

Chemical and Physical Properties

A summary of the key physical and chemical properties of **Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate** is presented below. The data is a combination of experimentally determined values and computational predictions.

Property	Value	Source
Molecular Formula	C ₉ H ₁₅ NO ₃	-
Molecular Weight	185.22 g/mol	-
CAS Number	59857-84-0	-
Boiling Point	145-195 °C at 10 Torr	[1]
Density (Predicted)	1.115 ± 0.06 g/cm ³	[1]
pKa (Predicted)	-1.85 ± 0.40	[1]
Physical State	Liquid	[2]
Storage Temperature	2-8°C, Sealed in dry conditions	[1]

Spectroscopic Data

While specific experimental spectra for **Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate** are not readily available in the public domain, some commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data.[\[3\]](#) Researchers requiring this data should consult these suppliers directly. For reference, the expected spectral characteristics can be inferred from the analysis of related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the isopropyl group (a doublet and a septet), the methyl ester group (a singlet), and the protons on the pyrrolidine ring (a series of multiplets).
- ¹³C NMR: The carbon NMR spectrum should exhibit distinct peaks for the carbonyl carbon of the lactam, the carbonyl carbon of the ester, the carbons of the isopropyl group, the methyl ester carbon, and the three carbons of the pyrrolidine ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show strong absorption bands characteristic of the following functional groups:

- C=O stretching (amide/lactam): $\sim 1680\text{ cm}^{-1}$
- C=O stretching (ester): $\sim 1735\text{ cm}^{-1}$
- C-N stretching: in the range of $1100\text{-}1300\text{ cm}^{-1}$
- C-O stretching (ester): in the range of $1000\text{-}1300\text{ cm}^{-1}$

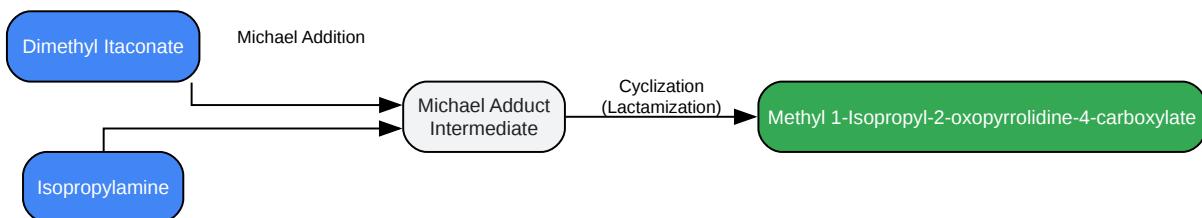
Mass Spectrometry (MS) (Predicted)

The mass spectrum would be expected to show a molecular ion peak (M^+) corresponding to the molecular weight of 185.22. Fragmentation patterns would likely involve the loss of the methoxy group from the ester, the isopropyl group, or cleavage of the pyrrolidine ring.

Chemical Reactivity and Stability

Stability: The compound is noted to be stable under recommended storage conditions (2-8°C, sealed in a dry environment).[1]

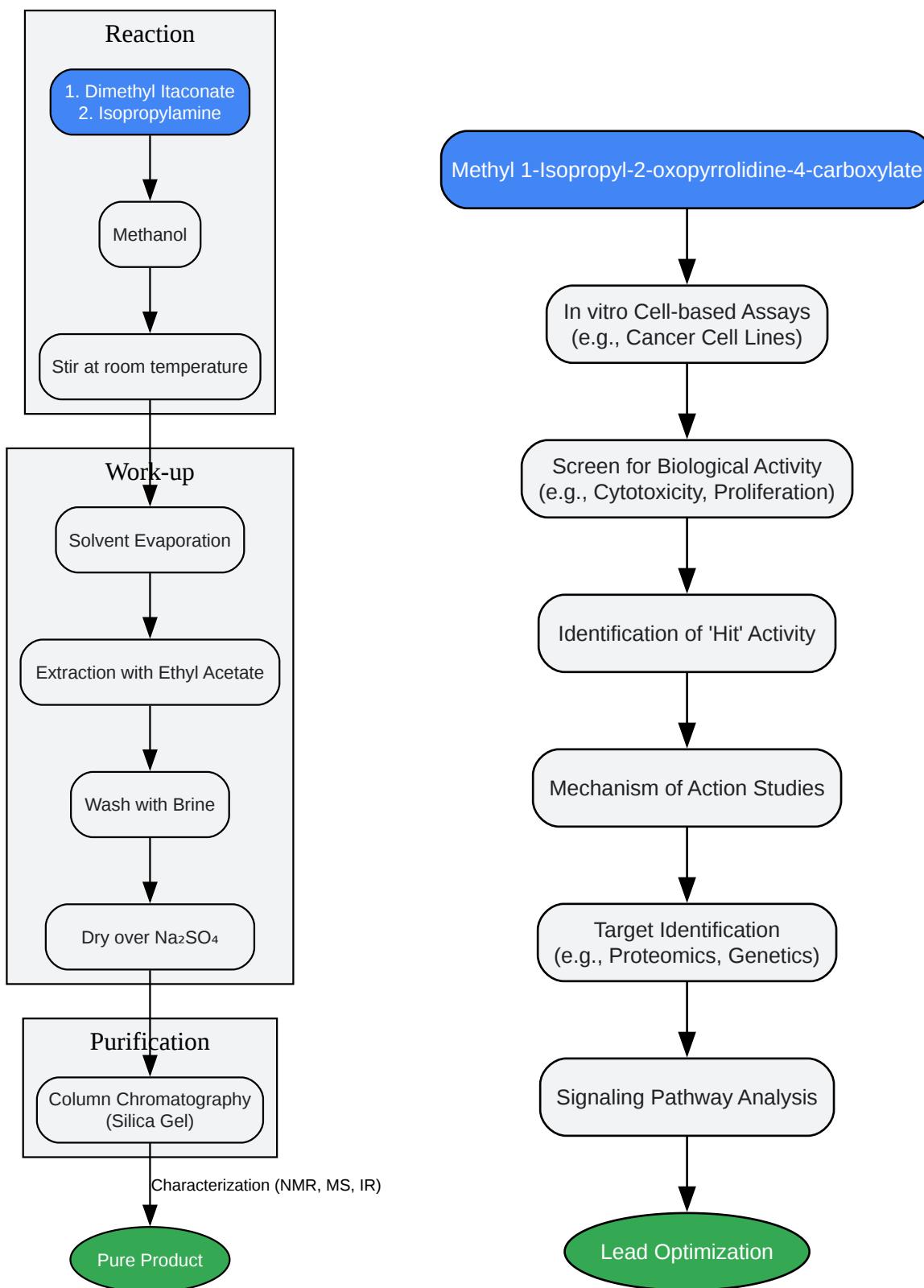
Reactivity: The chemical reactivity of **Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate** is dictated by the functional groups present: the lactam, the ester, and the N-isopropyl substituent.


- **Hydrolysis:** The ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 1-isopropyl-2-oxopyrrolidine-4-carboxylic acid. The lactam ring can also undergo hydrolysis, typically under more forcing acidic or basic conditions, to yield the corresponding amino acid derivative.
- **Reactions at the Nitrogen Atom:** The nitrogen atom of the lactam is tertiary and generally unreactive towards electrophiles.
- **Reactions involving the Ester Group:** The ester can undergo transesterification in the presence of an alcohol and a suitable catalyst. It can also be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Experimental Protocols

Detailed experimental protocols for the synthesis of **Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate** are not explicitly available in peer-reviewed literature. However, a general synthetic approach can be proposed based on established methods for the synthesis of N-substituted 2-oxopyrrolidine-4-carboxylates.

Proposed Synthetic Pathway:


A plausible synthetic route would involve the Michael addition of isopropylamine to a suitable precursor like dimethyl itaconate, followed by cyclization to form the pyrrolidinone ring.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate**.

General Experimental Workflow for Synthesis:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from *Mycobacterium tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [physical and chemical properties of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1321742#physical-and-chemical-properties-of-methyl-1-isopropyl-2-oxopyrrolidine-4-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com